5-(Decylsulfanyl)quinoline-8-thiol
Description
Overview of Quinoline-8-thiol Derivatives: Structure and Significance in Chemical Sciences
Quinoline-8-thiol, also known as thiooxine, is an organosulfur compound that is an analog of the well-known chelating agent 8-hydroxyquinoline (B1678124). wikipedia.org The core structure consists of a quinoline (B57606) ring system where a thiol group (-SH) is attached to the 8th position. This arrangement of a nitrogen atom in the aromatic ring and a sulfur atom on a neighboring carbon creates a bidentate chelating site, allowing the molecule to form stable complexes with a variety of metal ions. wikipedia.org
The significance of quinoline-8-thiol derivatives in chemical sciences is multifaceted. They are extensively used in:
Analytical Chemistry: For the selective detection and quantification of metal ions. researchgate.net
Materials Science: As components in the synthesis of coordination polymers and other functional materials.
Catalysis: Their metal complexes can exhibit catalytic activity in various organic transformations.
The properties of quinoline-8-thiol derivatives can be fine-tuned by introducing different functional groups onto the quinoline scaffold. These modifications can influence the molecule's solubility, lipophilicity, and the stability and electronic properties of its metal complexes.
Rationale for Research into 5-(Decylsulfanyl)quinoline-8-thiol
While specific research literature on this compound is not abundant, the rationale for its investigation can be inferred from studies on analogous compounds with long-chain alkylthio substituents. The primary motivations for synthesizing and studying such derivatives likely include:
Enhanced Lipophilicity: The ten-carbon decyl chain significantly increases the lipophilicity of the molecule. This property is crucial for applications involving the extraction of metal ions from aqueous solutions into organic phases. The long alkyl chain can enhance the solubility of the metal complex in nonpolar solvents, making it an effective extractant.
Modified Chelating Properties: The electronic and steric effects of the decylsulfanyl group at the 5-position can modulate the electron density of the quinoline ring and the chelating thiol group. This can influence the selectivity and stability of the metal complexes formed.
Self-Assembly and Supramolecular Chemistry: The presence of a long alkyl chain can promote self-assembly processes, leading to the formation of organized structures such as monolayers or micelles. These properties are of interest in the development of new materials and sensors.
Biological Applications: The lipophilicity of a molecule can significantly impact its ability to cross biological membranes. Research into long-chain derivatives of quinolines is often driven by the desire to improve their bioavailability for potential therapeutic applications. nih.gov
Scope of Academic Inquiry into the Chemical Compound
The academic inquiry into this compound and its analogs is likely to be focused on several key areas:
Synthesis and Characterization: Developing efficient synthetic routes to obtain the compound with high purity and yield. Comprehensive characterization would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure.
Coordination Chemistry: Investigating the complexation behavior of the compound with various metal ions. This would involve determining the stoichiometry, stability constants, and structure of the resulting metal complexes.
Extraction Studies: Evaluating its efficiency as an extractant for heavy and transition metal ions from industrial wastewater or other matrices.
Material Applications: Exploring its use as a precursor for the synthesis of novel materials, such as metal-organic frameworks (MOFs) or nanoparticles with specific optical or electronic properties.
Historical Context of Quinoline-Thiol Chemistry Advancements
The chemistry of quinoline derivatives has a rich history dating back to the 19th century. 8-Hydroxyquinoline was first synthesized in 1880 and its chelating properties were soon recognized, paving the way for its use in analytical chemistry. wikipedia.org The thiol analog, 8-mercaptoquinoline, was subsequently developed and explored for its distinct coordination chemistry with a range of metal ions. wikipedia.org
Advancements in synthetic methodologies throughout the 20th and 21st centuries have enabled the preparation of a vast array of functionalized quinoline-thiol derivatives. The introduction of techniques such as cross-coupling reactions has made it possible to introduce a wide variety of substituents at specific positions on the quinoline ring, leading to a deeper understanding of structure-property relationships. This has expanded the applications of these compounds beyond traditional analytical chemistry into fields like materials science, catalysis, and medicinal chemistry.
Research Findings on Related Quinoline Derivatives
Due to the limited specific data on this compound, the following table presents information on the parent compound, quinoline-8-thiol, to provide context for its expected chemical properties.
| Compound Name | CAS Number | Molecular Formula | Molar Mass | Key Properties |
| Quinoline-8-thiol | 491-33-8 | C₉H₇NS | 161.23 g/mol | Chelating agent, forms complexes with various metals. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60465-72-7 |
|---|---|
Molecular Formula |
C19H27NS2 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
5-decylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C19H27NS2/c1-2-3-4-5-6-7-8-9-15-22-18-13-12-17(21)19-16(18)11-10-14-20-19/h10-14,21H,2-9,15H2,1H3 |
InChI Key |
MOKAZIGFQRYYQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)S |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 5 Decylsulfanyl Quinoline 8 Thiol
Precursor Synthesis: Quinoline-8-thiol and its Functionalization
Established Synthetic Pathways to Quinoline-8-thiol
Quinoline-8-thiol, also known as thiooxine, is a well-known chelating agent. wikipedia.org A common and established method for its preparation begins with quinoline (B57606). wikipedia.org The synthesis involves the reaction of quinoline with chlorosulfuric acid, which leads to the formation of quinoline-8-sulfonyl chloride. This intermediate is then reduced to the desired quinoline-8-thiol. wikipedia.org A typical reducing agent for this transformation is triphenylphosphine (B44618) in a suitable solvent like toluene. wikipedia.org
| Starting Material | Reagents | Intermediate | Product | Reference |
| Quinoline | 1. Chlorosulfuric acid2. Triphenylphosphine, Toluene | Quinoline-8-sulfonyl chloride | Quinoline-8-thiol | wikipedia.org |
Regioselective Functionalization Strategies for Quinoline Core Substitution
To introduce the decylsulfanyl group at the 5-position, regioselective functionalization of the quinoline ring is paramount. The electronic properties of the quinoline system typically direct electrophilic aromatic substitution to the 5- and 8-positions. One of the most effective strategies for introducing a handle for further substitution at the 5-position is through halogenation.
For instance, the synthesis of 5-bromoquinoline (B189535) can be achieved from 5-aminoquinoline. chemicalbook.com The process involves a Sandmeyer-type reaction, where the amino group is first diazotized using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then treated with a copper(I) bromide solution to yield 5-bromoquinoline. chemicalbook.com This bromo-substituent serves as an excellent leaving group for subsequent nucleophilic substitution or as a partner in cross-coupling reactions.
Strategies for Introducing the Decylsulfanyl Moiety at the 5-Position
With a suitably functionalized quinoline precursor, such as 5-bromoquinoline-8-thiol (B15209225) (or a protected version), the decylsulfanyl group can be introduced. Several synthetic strategies can be envisioned for this key C-S bond formation.
Thiol-Alkylation Reactions and Mechanistic Considerations
A direct approach involves the nucleophilic aromatic substitution (SNAr) of a halo-substituted quinoline with decanethiolate. For this to be effective, the quinoline ring needs to be sufficiently activated towards nucleophilic attack. The reaction between heteroaryl halides and thiols can proceed smoothly in a suitable solvent like dimethylacetamide (DMAc) with a base such as potassium carbonate. nih.gov For electron-deficient heteroarenes, the reaction can occur without the need for additional activating groups. nih.gov
The general mechanism involves the deprotonation of decanethiol by the base to form the more nucleophilic decanethiolate anion. This anion then attacks the electron-deficient carbon bearing the halogen, forming a Meisenheimer-like intermediate. Subsequent elimination of the halide ion restores the aromaticity and yields the desired 5-(decylsulfanyl)quinoline derivative.
Alternatively, visible-light-promoted C-S cross-coupling reactions have emerged as a mild and efficient method. nih.gov This approach can be performed without the need for transition metal or photoredox catalysts and often tolerates a wide range of functional groups. nih.gov The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the thiolate anion and the aryl halide, which upon visible light irradiation, leads to the formation of the C-S bond. nih.gov
Application of Thionation Reagents (e.g., Lawesson's Reagent) in Sulfur Introduction
While Lawesson's reagent is primarily used for the conversion of carbonyl compounds to thiocarbonyls, its direct application for introducing a sulfur atom at an unsubstituted aromatic position is not a standard procedure. However, a related strategy could involve the conversion of a 5-hydroxyquinoline (B119867) derivative to the corresponding thiol. This would first require the synthesis of 5-hydroxyquinoline-8-thiol. The conversion of a hydroxyl group to a thiol on an aromatic ring is a non-trivial transformation and often requires multi-step procedures, such as the Newman-Kwart rearrangement.
Catalytic Approaches for C-S Bond Formation at the 5-Position
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-S bonds. Palladium- and copper-based catalytic systems are widely used for this purpose.
A plausible route would involve the palladium-catalyzed coupling of 5-bromoquinoline-8-thiol (or a protected version) with decanethiol. The Buchwald-Hartwig amination protocol can be adapted for C-S coupling. For example, the reaction of 8-(benzyloxy)-5-bromoquinoline (B3049327) with anilines has been successfully achieved using a palladium acetate (B1210297) catalyst and a suitable phosphine (B1218219) ligand. ias.ac.in A similar system could be employed for the coupling with decanethiol.
Copper-catalyzed C-S cross-coupling reactions are also highly effective. researchgate.net These reactions often utilize a copper(I) or copper(II) catalyst in the presence of a base and a suitable ligand. The reaction of aryl halides with thiols can be performed under various conditions, and the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
A general scheme for a catalytic C-S coupling reaction is presented below:
| Precursor | Coupling Partner | Catalyst/Ligand | Base | Product |
| 5-Bromoquinoline-8-thiol (protected) | Decanethiol | Pd(OAc)2 / Phosphine Ligand or Cu(I)/Cu(II) salt / Ligand | e.g., K2CO3, Cs2CO3, NaOtBu | 5-(Decylsulfanyl)quinoline-8-thiol (protected) |
Following the successful introduction of the decylsulfanyl group, any protecting groups on the 8-thiol functionality would be removed in the final step to yield the target compound, this compound.
Optimization of Reaction Conditions for Yield and Selectivity
The successful synthesis of this compound is highly dependent on the meticulous optimization of reaction conditions. Key parameters that significantly influence the reaction's outcome include the choice of solvent, temperature, and pressure.
Solvent Effects in Synthetic Transformations
The solvent plays a critical role in the reaction, influencing reactant solubility, reaction rates, and even the position of chemical equilibria. For the synthesis of this compound, which could plausibly be achieved via a nucleophilic aromatic substitution of a 5-halo-8-thioquinoline precursor with a decanethiolate, the choice of solvent is paramount. A range of solvents would typically be screened to determine the optimal medium.
Polar aprotic solvents are often favored for such reactions as they can solvate the cation of the thiolate salt, thereby increasing the nucleophilicity of the thiolate anion.
Table 1: Effect of Different Solvents on the Yield of this compound
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dimethylformamide (DMF) | 36.7 | 12 | 85 |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 10 | 92 |
| Acetonitrile | 37.5 | 18 | 75 |
| Tetrahydrofuran (THF) | 7.6 | 24 | 60 |
| Toluene | 2.4 | 48 | 30 |
This is a hypothetical data table for illustrative purposes.
Temperature and Pressure Influence on Reaction Kinetics
Temperature is a critical factor controlling the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, for a given synthesis, an optimal temperature must be identified to maximize the formation of the desired product while minimizing the formation of byproducts from side reactions.
Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or intermediates, or when trying to influence the boiling point of a solvent. For many solution-phase reactions carried out at atmospheric pressure, its influence is minimal unless volatile reagents are used.
Table 2: Influence of Temperature on the Synthesis of this compound in DMSO
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 25 (Room Temp.) | 48 | 45 |
| 50 | 24 | 70 |
| 80 | 10 | 92 |
| 100 | 8 | 88 (decomposition observed) |
| 120 | 6 | 75 (significant decomposition) |
This is a hypothetical data table for illustrative purposes.
Scalability and Efficiency of Synthetic Protocols for this compound
The transition from a laboratory-scale synthesis to a larger, industrial-scale production presents a unique set of challenges. A synthetic protocol that is efficient on a small scale may not be directly translatable to a larger scale. Key considerations for the scalability of the synthesis of this compound include:
Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature increases in a large reactor if not properly controlled.
Mass Transfer: Efficient mixing becomes more challenging on a larger scale, which can affect reaction rates and yields.
Purification: Methods like column chromatography, which are common in the lab, are often not practical for large-scale purification. Alternative methods such as crystallization or distillation would need to be developed.
Cost of Reagents: The cost of starting materials, reagents, and solvents becomes a major factor in the economic viability of a large-scale synthesis.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of quinoline derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical manufacturing. nih.gov For the synthesis of this compound, several green chemistry strategies could be employed:
Use of Greener Solvents: Replacing traditional, hazardous solvents like DMF and DMSO with more environmentally benign alternatives such as ionic liquids or supercritical fluids.
Catalysis: Employing catalytic methods instead of stoichiometric reagents can reduce waste and improve atom economy. For instance, a copper- or palladium-catalyzed cross-coupling reaction could be an alternative to nucleophilic aromatic substitution.
Energy Efficiency: Utilizing microwave or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. nih.gov
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Decylsulfanyl Quinoline 8 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing unparalleled insight into the connectivity and environment of individual atoms. For 5-(Decylsulfanyl)quinoline-8-thiol, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of its proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons in the molecule. The aromatic protons of the quinoline (B57606) ring system are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons are dictated by their position on the quinoline core and the electronic influence of the thiol and decylsulfanyl substituents.
The protons of the decyl chain, being aliphatic, will resonate in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the sulfur atom (α-CH₂) are anticipated to have a chemical shift around 2.5-3.0 ppm, influenced by the electron-withdrawing nature of the sulfur. The subsequent methylene groups (β-CH₂ to ι-CH₂) will exhibit signals progressively further upfield, with the terminal methyl group (ω-CH₃) appearing at the most shielded position, typically around 0.8-1.0 ppm. The proton of the thiol group (-SH) can appear over a wide range of chemical shifts and may exhibit broadening.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.9 | dd | ~4.2, 1.5 |
| H-3 | 7.4 - 7.6 | dd | ~8.4, 4.2 |
| H-4 | 8.8 - 9.0 | dd | ~8.4, 1.5 |
| H-6 | 7.2 - 7.4 | d | ~8.0 |
| H-7 | 7.6 - 7.8 | d | ~8.0 |
| SH-8 | 3.5 - 5.0 | s (broad) | - |
| α-CH₂ | 2.8 - 3.2 | t | ~7.5 |
| β-CH₂ | 1.6 - 1.8 | quint | ~7.5 |
| γ-ι-(CH₂)₈ | 1.2 - 1.5 | m | - |
| ω-CH₃ | 0.8 - 1.0 | t | ~7.0 |
Note: Predicted values are based on standard functional group ranges and substituent effects. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon framework of this compound. The carbon atoms of the quinoline ring will resonate in the aromatic region (110-160 ppm). The carbons directly bonded to the nitrogen (C-2 and C-8a) and the sulfur atoms (C-5 and C-8) will have their chemical shifts significantly influenced by these heteroatoms.
The aliphatic carbons of the decyl chain will appear in the upfield region (10-40 ppm). Similar to the proton spectrum, the carbon adjacent to the sulfur (α-C) will be the most deshielded of the aliphatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 148 - 152 |
| C-3 | 121 - 124 |
| C-4 | 135 - 138 |
| C-4a | 128 - 131 |
| C-5 | 130 - 134 |
| C-6 | 125 - 128 |
| C-7 | 133 - 136 |
| C-8 | 115 - 118 |
| C-8a | 145 - 148 |
| α-C | 35 - 40 |
| β-C | 30 - 33 |
| γ-ι-C | 22 - 32 |
| ω-C | 13 - 15 |
Note: Predicted values are based on standard functional group ranges and substituent effects. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) correlations, establishing the connectivity between adjacent protons. For instance, it would confirm the coupling between the protons on the quinoline ring and trace the connectivity of the protons along the decyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signal for each specific protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). This technique is vital for establishing the connectivity between different parts of the molecule, such as linking the decyl chain to the quinoline core via the sulfur atom and confirming the positions of the substituents on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The exact mass of the molecular ion ([M]+ or [M+H]+) would be compared to the theoretical mass calculated from the isotopic masses of its constituent atoms (C₁₉H₂₅NS₂).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the C-S bond, leading to the formation of a decyl radical or cation and a quinoline-8-thiol fragment. Another characteristic fragmentation would be the loss of the thiol group.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |
| 331.14 | [M]⁺ | Molecular Ion |
| 189.03 | [C₉H₆NS]⁺ | Loss of decyl radical |
| 141.29 | [C₁₀H₂₁]⁺ | Decyl cation |
| 160.03 | [C₉H₆N]⁺ | Loss of decylsulfanyl radical |
Note: The m/z values are theoretical and based on the most abundant isotopes. The observed fragments and their relative intensities can vary depending on the ionization technique used.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of its functional groups.
For this compound, key vibrational bands would include:
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the decyl chain would be observed just below 3000 cm⁻¹.
S-H stretching: The thiol S-H stretch is typically a weak band found in the region of 2550-2600 cm⁻¹.
C=C and C=N stretching: Vibrations of the quinoline ring would produce a series of bands in the 1400-1600 cm⁻¹ region.
C-S stretching: The C-S stretching vibrations are generally weak and appear in the 600-800 cm⁻¹ range.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the quinoline ring, the thiol group, and the decylsulfanyl chain.
Based on the analysis of related quinoline compounds, several key vibrational modes can be predicted. nih.govnist.gov The C-H stretching vibrations of the aromatic quinoline ring are anticipated in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1450-1600 cm⁻¹ range.
The presence of the thiol (-SH) group is characterized by a weak absorption band for the S-H stretching vibration, which is expected to appear around 2550-2600 cm⁻¹. The C-S stretching vibrations from both the thiol and the decylsulfanyl groups will likely produce bands in the 600-800 cm⁻¹ region. Furthermore, the aliphatic C-H stretching vibrations of the decyl chain will be evident as strong absorptions in the 2850-2960 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-2960 | Stretching |
| S-H | 2550-2600 | Stretching (weak) |
| C=C and C=N (Quinoline) | 1450-1600 | Stretching |
| C-S | 600-800 | Stretching |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in confirming the presence of the S-S bond if any disulfide impurities were present, which typically shows a characteristic band around 430-510 cm⁻¹.
The aromatic ring vibrations of the quinoline moiety are expected to produce strong signals in the Raman spectrum. The symmetric "ring breathing" mode of the quinoline ring is a notable feature. The C-S and S-H stretching vibrations are also Raman active and can be used to corroborate the findings from IR spectroscopy. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the quinoline ring system. Typically, quinoline and its derivatives exhibit multiple absorption bands in the UV region, corresponding to π-π* transitions. nist.govnist.gov The introduction of the decylsulfanyl and thiol groups may cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule due to the electron-donating nature of the sulfur atoms.
Fluorescence spectroscopy can reveal information about the excited state properties of the molecule. Quinoline derivatives are often fluorescent. mdpi.com The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band. The length of the alkyl chain in the decylsulfanyl group may influence the fluorescence intensity. mdpi.com
Table 2: Expected Electronic Absorption and Emission Data for this compound in a Common Solvent (e.g., Ethanol)
| Spectroscopy Type | Expected λmax (nm) | Transition Type |
| UV-Vis Absorption | ~280-350 | π-π* |
| Fluorescence Emission | ~360-450 | - |
X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure
The crystal structure would likely reveal details about intermolecular interactions, such as hydrogen bonding involving the thiol group and potential π-π stacking interactions between the quinoline rings of adjacent molecules. The long decyl chains would likely influence the crystal packing, potentially leading to layered structures. Powder XRD could be used to assess the crystallinity and phase purity of a bulk sample. scispace.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical formula of the synthesized this compound. The experimentally determined percentages should closely match the theoretically calculated values based on the molecular formula (C₁₉H₂₅NS₂).
Table 3: Theoretical Elemental Analysis Data for this compound (C₁₉H₂₅NS₂)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 228.19 | 68.83 |
| Hydrogen | H | 1.008 | 25.20 | 7.64 |
| Nitrogen | N | 14.01 | 14.01 | 4.22 |
| Sulfur | S | 32.07 | 64.14 | 19.31 |
Coordination Chemistry of 5 Decylsulfanyl Quinoline 8 Thiol As a Ligand
Ligand Design Principles and Coordination Motifs
The unique structural features of 5-(Decylsulfanyl)quinoline-8-thiol, a derivative of 8-Quinolinethiol, define its coordination chemistry. The design of this ligand is centered around the bidentate nature of the quinoline-8-thiolate (B11517215) system, which is further modulated by the presence of the decylsulfanyl substituent at the 5-position.
Chelation Capabilities of the Quinoline-Thiolate System
The quinoline-8-thiolate core is a powerful chelating agent, capable of forming stable complexes with a wide array of metal ions. researchgate.net Chelation involves the formation of a five-membered ring through the coordination of the metal center to the nitrogen atom of the quinoline (B57606) ring and the sulfur atom of the deprotonated thiol group. This bidentate N,S-coordination is a common motif for 8-substituted quinoline ligands. nih.gov The formation of this chelate ring is thermodynamically favorable, contributing to the stability of the resulting metal complexes. The deprotonation of the thiol group to a thiolate anion creates a strong anionic donor, which enhances the binding affinity for metal ions. wikipedia.org
Steric and Electronic Influence of the Decylsulfanyl Substituent on Coordination
The decylsulfanyl (-S-C₁₀H₂₁) group at the 5-position of the quinoline ring introduces significant steric and electronic effects that influence the coordination behavior of the ligand.
Steric Influence: The long, flexible decyl chain introduces steric bulk, which can affect the approach of metal ions and the geometry of the resulting complexes. This steric hindrance can influence the number of ligands that can coordinate to a metal center and may favor the formation of complexes with lower coordination numbers. The flexibility of the alkyl chain, however, may allow it to adopt conformations that minimize steric clashes.
Electronic Influence: The sulfur atom of the decylsulfanyl group is an electron-donating group, which can influence the electron density of the quinoline ring system through resonance and inductive effects. This increased electron density on the quinoline moiety can enhance the donor properties of the nitrogen atom, potentially leading to stronger metal-ligand bonds. The electronic properties of substituents on the quinoline ring are known to affect the stability and photophysical properties of the corresponding metal complexes. nih.gov
Preferred Coordination Geometries with Various Metal Centers
The coordination geometry of metal complexes with this compound is dictated by the electronic configuration and preferred coordination number of the metal ion, as well as the steric constraints imposed by the ligand. nih.gov For d¹⁰ metal ions like Zn(II) and Cd(II), which have flexible coordination environments, the geometry can vary significantly. nih.gov
Octahedral: With smaller transition metal ions that favor a coordination number of six, such as Ru(II), homoleptic complexes of the type [M(L)₃] may form, where L represents the deprotonated ligand.
Square Planar: For metal ions like Cu(II) and Au(III), a square planar geometry is often observed in their complexes with N,S-donating ligands. rsc.org
Tetrahedral: Divalent metal ions such as Zn(II) can form tetrahedral complexes, especially in the presence of bulky ligands.
The interplay between the electronic preferences of the metal and the steric demands of the decylsulfanyl group will ultimately determine the final coordination geometry.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques.
Formation of Homoleptic and Heteroleptic Complexes with Transition Metals (e.g., Cu, Zn, Au, Ru, B)
Homoleptic Complexes: These complexes contain only one type of ligand, in this case, 5-(Decylsulfanyl)quinoline-8-thiolate. youtube.com They are typically formed by reacting the ligand with a metal salt in the absence of other competing ligands. For example, a reaction with a copper(II) salt could yield a complex with the formula [Cu(L)₂].
Heteroleptic Complexes: These complexes contain more than one type of ligand. youtube.com For instance, a pre-formed complex of a metal with other ligands can be reacted with this compound to create a mixed-ligand or heteroleptic complex. researchgate.net The formation of heteroleptic complexes can be influenced by the relative donor strengths of the ligands and the steric environment around the metal center. mdpi.com For example, a ruthenium(II) complex might incorporate one or two 5-(Decylsulfanyl)quinoline-8-thiolate ligands along with other ligands like bipyridine or phosphines. The synthesis of boron complexes would likely involve reaction with a boron precursor, potentially leading to fluorescent materials.
Illustrative Synthetic Reactions:
Homoleptic Copper(II) Complex: 2 C₁₉H₂₅NS₂ + CuCl₂ → [Cu(C₁₉H₂₄NS₂)₂] + 2 HCl
Heteroleptic Gold(III) Complex: [AuCl₂(P(C₆H₅)₃)₂]Cl + C₁₉H₂₅NS₂ → [AuCl(C₁₉H₂₄NS₂)(P(C₆H₅)₃)₂]Cl + HCl
Investigation of Metal-Ligand Bonding Nature
The nature of the bond between the metal and the 5-(Decylsulfanyl)quinoline-8-thiolate ligand is a combination of sigma (σ) donation and, in some cases, pi (π) interactions. The nitrogen atom of the quinoline ring and the sulfur atom of the thiolate group act as σ-donors, providing electron density to the metal center. youtube.com
For transition metals with filled d-orbitals, there is a possibility of π-backbonding, where electron density from the metal's d-orbitals is donated back into the π* orbitals of the quinoline ring. This back-donation strengthens the metal-ligand bond and can influence the electronic and photophysical properties of the complex. The extent of this π-backbonding is dependent on the specific metal and its oxidation state.
The covalent character of the metal-ligand bond can be inferred from techniques like NMR spectroscopy and by observing the nephelauxetic effect in electronic absorption spectra, which indicates a delocalization of the metal d-electrons over the ligand. dalalinstitute.com
Data Tables
Table 1: Expected Coordination Geometries for Metal Complexes of this compound
| Metal Ion | Typical Coordination Number | Expected Geometry |
| Cu(II) | 4 | Square Planar |
| Zn(II) | 4 | Tetrahedral |
| Au(III) | 4 | Square Planar |
| Ru(II) | 6 | Octahedral |
| B(III) | 4 | Tetrahedral |
Note: This table presents expected geometries based on common coordination preferences of the metals and may vary depending on reaction conditions and the stoichiometry of the reactants.
Supramolecular Assembly in Gold(I) Quinoline-8-thiolate Systems and Derivatives
The coordination of quinoline-8-thiolate ligands to gold(I) centers is a subject of significant interest, primarily due to the propensity of these systems to form intricate supramolecular assemblies driven by aurophilic (Au···Au) interactions. These weak, yet significant, interactions play a crucial role in the solid-state structures and photophysical properties of these complexes.
In a notable example, the reaction of quinoline-8-thiolate (8-QNS) with gold(I) and phosphine (B1218219) ligands has led to the formation of a trinuclear complex, [(8-QNS)₂Au(AuPPh₃)₂]⁺. nih.gov This complex further self-assembles through intermolecular gold(I)···gold(I) interactions to form a hexanuclear supermolecule. nih.gov The intramolecular Au···Au distances in the trinuclear unit are approximately 3.0952(4) Å and 3.0526(3) Å, while the intermolecular contact that links the units is 3.1135(3) Å. nih.gov This aggregation of six gold(I) centers creates a coplanar arrangement embedded within an ellipse of quinoline and phenyl rings. nih.gov
The introduction of a decylsulfanyl group at the 5-position of the quinoline-8-thiol ligand, creating this compound, is expected to significantly influence the supramolecular assembly of its gold(I) complexes. The long, flexible decyl chain could introduce several new dimensions to the self-assembly process:
Steric Influence: The bulky decylsulfanyl group could sterically hinder certain arrangements, potentially favoring the formation of specific isomers or supramolecular architectures over others.
Van der Waals Interactions: The long alkyl chains can engage in significant van der Waals interactions, providing an additional driving force for the organization of the complexes in the solid state. This could lead to the formation of lamellar or other ordered structures.
Solubility Effects: The lipophilic nature of the decyl chain would enhance the solubility of the resulting gold(I) complexes in nonpolar organic solvents, facilitating their processing and characterization.
The interplay between aurophilic interactions and the intermolecular forces introduced by the decylsulfanyl substituents would likely lead to novel supramolecular structures with potentially unique photophysical properties.
Table 1: Illustrative Data on Gold(I)···Gold(I) Interactions in Quinoline-8-thiolate Complexes
| Complex | Intramolecular Au···Au Distance (Å) | Intermolecular Au···Au Distance (Å) | Resulting Structure |
| [(8-QNS)₂Au(AuPPh₃)₂]⁺ | 3.0952(4), 3.0526(3) | 3.1135(3) | Hexanuclear Supermolecule |
This table is based on data for the unsubstituted quinoline-8-thiolate complex and serves as a reference for the types of interactions expected.
Mechanistic Insights into Metal-Ligand Complexation Kinetics and Thermodynamics
The kinetics and thermodynamics of metal-ligand complexation provide crucial information about the stability and formation rates of coordination compounds. For quinoline-based ligands, these parameters are influenced by factors such as the nature of the metal ion, the solvent system, and the electronic and steric properties of the substituents on the quinoline ring.
Generally, the complexation reaction involves the deprotonation of the thiol group followed by coordination of the resulting thiolate and the quinoline nitrogen to the metal center. The rate of this reaction can be studied using techniques such as stopped-flow spectrophotometry.
For transition metal complexes with quinoline derivatives, kinetic studies have revealed that the reaction often follows first-order kinetics with respect to the metal and the ligand. For instance, studies on the catalytic activity of iron complexes with tridentate quinoline derivatives have shown that the reaction kinetics can be determined, yielding important thermodynamic parameters such as the Gibbs free energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. researchgate.net
In the case of this compound, the electron-donating nature of the decylsulfanyl group at the 5-position would be expected to increase the electron density on the quinoline ring. This could potentially enhance the basicity of the quinoline nitrogen, thereby influencing the thermodynamics of metal binding. A more basic nitrogen atom would likely lead to the formation of more stable metal complexes (i.e., a more negative ΔG of formation).
The steric bulk of the decylsulfanyl group could also play a role in the kinetics of complexation. While it might slightly slow down the initial approach of the metal ion to the ligand, this effect is generally considered to be less significant than the electronic effects for substituents at the 5-position.
Table 2: Hypothetical Thermodynamic Parameters for Metal Complexation
| Ligand | Metal Ion | ΔG‡ (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹K⁻¹) |
| Quinoline-8-thiol | Mⁿ⁺ | Typical Range | Typical Range | Typical Range |
| This compound | Mⁿ⁺ | Expected to be more negative | Dependent on bonding | May be more negative due to ordering of the alkyl chain |
This table presents a qualitative prediction of the thermodynamic parameters for the target compound based on general principles of coordination chemistry.
Electrochemistry of this compound Metal Complexes
The electrochemical behavior of metal complexes provides insights into their electronic structure and redox properties. Cyclic voltammetry is a powerful technique used to study the oxidation and reduction processes of these compounds.
Metal complexes of quinoline-8-thiol and its derivatives are known to be electrochemically active. The redox potentials are sensitive to the nature of the metal ion and the substituents on the quinoline ring. For example, the introduction of electron-donating or electron-withdrawing groups can shift the oxidation and reduction potentials of the metal center or the ligand itself.
The presence of the decylsulfanyl group in this compound is expected to have a discernible effect on the electrochemistry of its metal complexes. The sulfur atom in the decylsulfanyl group possesses lone pairs of electrons that can participate in resonance with the quinoline ring system, increasing its electron density. This would likely make the ligand and its metal complexes easier to oxidize.
Furthermore, the long alkyl chain could influence the interaction of the complex with the electrode surface. In some cases, long-chain substituents can lead to the formation of self-assembled monolayers on the electrode, which can alter the electrochemical response.
The study of the electrochemical properties of this compound metal complexes would be crucial for understanding their potential applications in areas such as electrocatalysis and molecular electronics.
Table 3: Expected Electrochemical Behavior of Metal Complexes
| Complex | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) |
| [M(quinoline-8-thiolate)ₙ] | Eₒₓ (ref) | EᵣₑᏧ (ref) |
| [M(5-(decylsulfanyl)quinoline-8-thiolate)ₙ] | Expected to be less positive than Eₒₓ (ref) | Expected to be more negative than EᵣₑᏧ (ref) |
This table provides a qualitative prediction of the electrochemical properties based on the expected electronic effects of the decylsulfanyl substituent.
Theoretical and Computational Chemistry of 5 Decylsulfanyl Quinoline 8 Thiol
Density Functional Theory (DFT) Calculations
Density Functional Theory has emerged as a powerful tool for predicting the properties of molecules with a favorable balance between computational cost and accuracy. For a molecule like 5-(Decylsulfanyl)quinoline-8-thiol, DFT can provide invaluable insights into its geometry, electronic structure, and reactivity.
Geometry Optimization and Conformational Analysis
The first step in any DFT study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the minimum energy conformation of both the quinoline (B57606) ring system and the flexible decylsulfanyl chain.
It is anticipated that the sulfur atom of the thiol group at the 8-position and the nitrogen atom of the quinoline ring will be involved in an intramolecular hydrogen bond, a common feature in 8-hydroxyquinoline (B1678124) and its analogs. This interaction would contribute significantly to the planarity and stability of the quinoline-8-thiol moiety.
Electronic Structure: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline-8-thiol portion of the molecule, with significant contributions from the sulfur atom of the thiol group and the π-system of the aromatic rings. The LUMO, on the other hand, is likely to be distributed over the π*-antibonding orbitals of the quinoline ring system. The decylsulfanyl group, being a saturated alkyl chain, is predicted to have a minor direct contribution to the frontier orbitals, but it can influence the electronic properties indirectly through steric effects and by acting as a weak electron-donating group.
The HOMO-LUMO gap is a key parameter that can be correlated with the molecule's potential applications. A smaller gap generally implies higher reactivity and a greater ease of electronic excitation, which can be relevant for applications in electronics and photonics. DFT calculations, often employing hybrid functionals like B3LYP, can provide a quantitative estimate of this energy gap. nih.govrsc.org
| Molecular Orbital | Expected Localization | Significance |
| HOMO | Quinoline ring, thiol sulfur | Electron-donating ability, site of oxidation |
| LUMO | Quinoline ring (π* orbitals) | Electron-accepting ability, site of reduction |
| HOMO-LUMO Gap | - | Chemical reactivity, electronic transitions |
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Spectra)
DFT calculations are also instrumental in predicting various spectroscopic properties, which can aid in the experimental characterization of the compound.
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts for the protons and carbons of the quinoline ring would be influenced by the electron-donating or -withdrawing nature of the substituents. The decylsulfanyl chain would exhibit characteristic signals in the upfield region of the ¹H and ¹³C NMR spectra. Comparing calculated shifts with experimental data can help confirm the molecular structure. Studies on other quinoline derivatives have shown good agreement between DFT-predicted and experimental NMR spectra. nih.govmdpi.com
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.govrsc.org For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the quinoline aromatic system. The presence of the thiol and decylsulfanyl substituents will likely cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated system and the electron-donating effect of the sulfur atom. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical fingerprint of the molecule's electronic transitions. researchgate.net
Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)
To understand the chemical reactivity of this compound, various reactivity descriptors can be calculated from the DFT output.
Fukui Functions: These functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the nitrogen atom and the deprotonated thiol sulfur are susceptible to electrophilic attack, while certain carbon atoms in the quinoline ring might be prone to nucleophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution within a molecule. For this compound, the ESP map would show negative potential (red regions) around the nitrogen atom and the thiol sulfur, indicating their electron-rich and nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atom of the thiol group, highlighting its acidic nature. These maps are valuable for predicting intermolecular interactions, such as hydrogen bonding.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules and their interactions with their environment over time. This is particularly relevant for understanding how this compound might behave in practical applications, such as in solution or on a surface.
Adsorption Mechanisms of the Compound on Material Surfaces
The presence of a thiol group and a long alkyl chain makes this compound a prime candidate for forming self-assembled monolayers (SAMs) on various material surfaces, particularly metals like gold, silver, and copper. MD simulations can provide atomic-level insights into the adsorption process and the structure of the resulting monolayer.
Adsorption Process: An MD simulation would typically start with one or more molecules of this compound placed in a simulation box with a slab of the material surface (e.g., an Au(111) surface) and, if relevant, a solvent. The simulation would then track the trajectories of all atoms over time. It is expected that the thiol group would act as an anchor, forming a strong covalent bond with the metal surface atoms. This process is a hallmark of thiol-based SAM formation. researchgate.net
Structure of the Adsorbed Layer: As more molecules adsorb, they would begin to organize into a packed monolayer. The long decyl chains would likely adopt a tilted, all-trans conformation to maximize van der Waals interactions between adjacent chains, leading to a well-ordered and dense film. The quinoline head groups would be oriented at the interface between the monolayer and the surrounding medium. The final orientation and packing density of the molecules in the SAM would be influenced by a delicate balance of molecule-surface interactions, intermolecular forces, and interactions with the solvent. koreascience.kr
| Simulation Aspect | Expected Outcome | Significance |
| Initial Adsorption | Thiol group bonds to the metal surface. | Anchoring mechanism for SAM formation. |
| Monolayer Formation | Molecules self-assemble into an ordered layer. | Creation of a functionalized surface. |
| Molecular Orientation | Decyl chains are tilted and extended; quinoline groups are at the outer interface. | Determines the physical and chemical properties of the surface. |
Solvation Effects and Intermolecular Interactions in Solution
The long decylsulfanyl chain at the 5-position of the quinoline ring is expected to significantly influence the solvation properties of this compound. In solution, the molecule will exhibit both hydrophobic and hydrophilic interactions. The quinoline-8-thiol moiety, with its nitrogen and sulfur atoms, can participate in hydrogen bonding and other polar interactions with solvent molecules. In contrast, the ten-carbon alkyl chain will predominantly engage in non-polar, van der Waals interactions.
Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are instrumental in simulating these effects. researchgate.net These models can predict the solvation free energy of the molecule in different solvents, providing a quantitative measure of its solubility. For this compound, we can anticipate a higher solubility in non-polar organic solvents compared to polar solvents like water, due to the dominance of the hydrophobic decylsulfanyl group.
Intermolecular interactions in solution can also be studied using molecular dynamics (MD) simulations. researchgate.net These simulations can reveal how molecules of this compound aggregate in solution and how they interact with solvent molecules at an atomic level. It is plausible that in certain solvents, the molecules could form micelles or other aggregates to minimize the exposure of the hydrophobic tails to a polar environment.
A hypothetical representation of solvation energies in different solvents, based on trends for similar long-chain alkylthio compounds, is presented in the table below.
Table 1: Hypothetical Solvation Energies of this compound in Various Solvents
| Solvent | Dielectric Constant | Predicted Solvation Energy (kcal/mol) |
|---|---|---|
| Water | 80.1 | -15.2 |
| Methanol | 32.6 | -25.8 |
| Dichloromethane | 8.9 | -35.4 |
Note: These values are hypothetical and intended for illustrative purposes, based on general principles of solvation for amphiphilic molecules.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are a valuable computational tool for predicting the physicochemical properties of chemical compounds based on their molecular structure. nih.govresearchgate.net In the context of quinoline derivatives, QSPR models have been developed to predict a range of properties, including boiling point, molar refractivity, and biological activity. nih.govnih.gov
For this compound, a QSPR model could be developed by calculating a variety of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. The long decylsulfanyl chain would significantly contribute to descriptors related to molecular size and lipophilicity, such as the molecular weight and the octanol-water partition coefficient (logP).
A hypothetical QSPR model for predicting a specific property, such as the retention time in reverse-phase chromatography, might take the following form:
Retention Time = a(logP) + b(Surface Area) + c*(Dipole Moment) + d
Where 'a', 'b', 'c', and 'd' are coefficients determined from a regression analysis of a set of known compounds. The values of these descriptors for this compound could then be used to predict its retention time.
Table 2: Predicted Physicochemical Properties of this compound and Related Compounds from a Hypothetical QSPR Model
| Compound | Molecular Weight ( g/mol ) | Predicted logP | Predicted Boiling Point (°C) |
|---|---|---|---|
| Quinoline-8-thiol | 161.23 | 2.8 | 287 |
| 5-(Methylsulfanyl)quinoline-8-thiol | 207.31 | 3.9 | 345 |
| 5-(Pentylsulfanyl)quinoline-8-thiol | 275.45 | 5.7 | 421 |
| This compound | 345.59 | 8.2 | 515 |
Note: The predicted values in this table are based on hypothetical QSPR models and are for illustrative purposes to show expected trends.
Computational Modeling of Coordination Environments and Ligand-Metal Interactions
The quinoline-8-thiol moiety is a well-known chelating agent, capable of forming stable complexes with a variety of metal ions. wikipedia.org The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group act as a bidentate ligand, forming a five-membered chelate ring with a metal center. The presence of the decylsulfanyl group at the 5-position can influence the electronic properties of the quinoline ring and, consequently, the stability and reactivity of the metal complexes.
Density Functional Theory (DFT) is a powerful computational method for modeling the geometry, electronic structure, and bonding in these metal complexes. nih.govrsc.org DFT calculations can be used to determine key parameters such as bond lengths, bond angles, and coordination energies. For example, a DFT study could compare the binding affinity of this compound for different metal ions, such as Ni(II), Cu(II), and Zn(II).
Table 3: Hypothetical DFT-Calculated Parameters for Metal Complexes of this compound
| Metal Ion | Coordination Geometry | M-N Bond Length (Å) | M-S Bond Length (Å) | Binding Energy (kcal/mol) |
|---|---|---|---|---|
| Ni(II) | Square Planar | 1.95 | 2.20 | -45.8 |
| Cu(II) | Distorted Square Planar | 1.98 | 2.25 | -42.1 |
Note: These values are hypothetical and based on expected trends from DFT studies of similar quinoline-8-thiol metal complexes.
No Publicly Available Research Found for "this compound" in Materials Science
Despite a comprehensive search for scientific literature and data, no publicly available research could be found detailing the applications of the specific chemical compound This compound in the field of materials science and advanced technologies.
The investigation sought to uncover information related to the compound's use in optoelectronic materials—including its potential integration into Organic Light-Emitting Diodes (OLEDs), photovoltaic devices, and high refractive index materials—as well as its incorporation into advanced polymer systems such as π-conjugated polymers and specialty polymers with functionalized quinoline-thiolate moieties.
While extensive research exists on the broader class of quinoline derivatives, particularly 8-hydroxyquinolines and the parent compound quinoline-8-thiol, for various applications in photovoltaics and as chelating agents, no specific data, research findings, or mentions of "this compound" were identified in the context of the requested applications.
Therefore, the generation of a detailed, informative, and scientifically accurate article focusing solely on the material science applications of "this compound" is not possible at this time due to the absence of available research on this particular compound.
Lack of Publicly Available Research on this compound Limits Detailed Application Analysis
Despite a comprehensive search of scientific literature and databases, detailed research findings on the chemical compound this compound, specifically concerning its applications in materials science and advanced technologies, are not publicly available. As a result, a thorough, evidence-based article on its use in Metal-Organic Frameworks (MOFs), chemo/fluorescence sensors, and corrosion inhibition cannot be generated at this time.
The initial research strategy aimed to gather specific data on the design, synthesis, and application of this compound in the following areas:
Applications in Materials Science and Advanced Technologies
Corrosion Inhibition in Materials Protection:Quinoline (B57606) and its derivatives are well-documented corrosion inhibitors, with their effectiveness often attributed to the presence of the nitrogen heteroatom and the planar quinoline ring, which can adsorb onto metal surfaces.researchgate.netbiointerfaceresearch.comkfupm.edu.saThe presence of a long alkyl chain, such as the decyl group in the specified compound, is known to contribute to the formation of a hydrophobic layer that can further protect the metal from corrosive environments.electrochemsci.orgWhile this suggests that 5-(decylsulfanyl)quinoline-8-thiol could theoretically be an effective corrosion inhibitor, no experimental studies or research papers were found to substantiate this hypothesis or provide specific performance data.
Table of Chemical Compounds
Adsorption Isotherms and Surface Interaction Mechanisms on Metal Substrates
The efficacy of an organic corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. The adsorption characteristics of compounds like this compound are typically elucidated using adsorption isotherms, which describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface.
Research on various quinoline derivatives consistently demonstrates that their adsorption on metal surfaces, such as steel in acidic media, often follows the Langmuir adsorption isotherm . mdpi.comnih.govresearchgate.netresearchgate.net This model presupposes the formation of a monolayer of the inhibitor on the metal surface, where each active site on the metal holds one adsorbate molecule. The adherence to the Langmuir model implies that the interaction between the adsorbed this compound molecules is negligible and that the metal surface is homogeneous with equivalent adsorption sites.
The adsorption process itself is a complex interplay of physical and chemical interactions. The primary interaction is expected to be chemisorption , a process involving the formation of coordinate bonds between the heteroatoms in the inhibitor molecule and the vacant d-orbitals of the metal atoms (e.g., iron). For this compound, the nitrogen atom in the quinoline ring and the sulfur atom of the thiol group are the primary centers for this chemical bonding. The presence of π-electrons in the aromatic quinoline ring can also contribute to the adsorption through interaction with the metal surface. najah.edu
In addition to chemisorption, physisorption may also play a role. This involves weaker electrostatic interactions, such as those between the protonated inhibitor molecule (in acidic environments) and a negatively charged metal surface.
The spontaneity and strength of the adsorption process can be evaluated by thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). While specific values for this compound are not available, data from analogous compounds provide insight. For instance, for 5-alkoxymethyl-8-hydroxyquinoline derivatives, the calculated ΔG°ads values are in a range that suggests a mixed mode of adsorption involving both physisorption and chemisorption. nih.gov A similar behavior would be anticipated for this compound.
Illustrative Adsorption Parameters for a Quinoline-Thiol based Inhibitor
| Adsorption Isotherm Model | Adsorption Constant (Kads) (L/mol) | Standard Free Energy of Adsorption (ΔG°ads) (kJ/mol) | Correlation Coefficient (R²) |
|---|---|---|---|
| Langmuir | 1.5 x 10⁴ | -33.5 | 0.998 |
| Freundlich | 12.8 | - | 0.965 |
| Temkin | 9.2 | - | 0.950 |
Note: This table is illustrative and based on typical data for analogous compounds to demonstrate the expected fit to the Langmuir model.
Influence of Decylsulfanyl Chain Length on Inhibitory Efficiency
The molecular structure of an organic inhibitor is a critical determinant of its performance. In the case of this compound, the long alkyl chain of the decylsulfanyl group is expected to significantly enhance its inhibitory efficiency compared to analogues with shorter chains.
Studies on other organic inhibitors with varying alkyl chain lengths have shown a clear trend: the inhibition efficiency generally increases with the length of the alkyl chain up to a certain point. mdpi.comnajah.edu This enhancement can be attributed to several factors:
Increased Surface Coverage: A longer alkyl chain can cover a larger area of the metal surface per molecule, leading to a more compact and effective protective film. This increased steric hindrance physically blocks more of the active sites for corrosion.
Enhanced Hydrophobicity: The long, non-polar decyl chain creates a more hydrophobic (water-repelling) layer at the metal-solution interface. This hydrophobic barrier hinders the approach of corrosive aqueous species to the metal surface.
Van der Waals Interactions: The longer alkyl chains can lead to stronger van der Waals forces between adjacent adsorbed inhibitor molecules. This lateral interaction stabilizes the protective film, making it more robust and less permeable.
For example, a study on 1,2,4-triazole (B32235) derivatives with different alkyl chain lengths (octyl vs. decyl) found that the compound with the longer decyl chain exhibited a higher inhibition efficiency. najah.edu Similarly, research on 2-amino-5-alkyl-1,3,4-thiadiazole compounds demonstrated that the inhibitory performance improved as the alkyl chain length increased from ethyl to tridecyl. mdpi.com
Based on these findings, it is highly probable that the decylsulfanyl chain in this compound plays a crucial role in its effectiveness as a corrosion inhibitor, making it superior to its shorter-chain homologues.
Illustrative Inhibition Efficiency vs. Alkyl Chain Length
| Compound | Alkyl Chain Length | Concentration (M) | Inhibition Efficiency (%) |
|---|---|---|---|
| 5-(Ethylsulfanyl)quinoline-8-thiol | 2 | 10⁻³ | 85 |
| 5-(Hexylsulfanyl)quinoline-8-thiol | 6 | 10⁻³ | 92 |
| This compound | 10 | 10⁻³ | 97 |
Note: This table is illustrative and based on general trends observed for similar homologous series of corrosion inhibitors.
Synergistic Effects in Corrosion Inhibition Formulations
The performance of a corrosion inhibitor can often be significantly enhanced by combining it with other substances, a phenomenon known as synergism. For a molecule like this compound, there is strong potential for synergistic effects when used in formulations with other compounds, particularly halide ions.
Research has shown that a synergistic effect exists between 8-hydroxyquinoline (B1678124) and chloride ions in the corrosion inhibition of steel in acidic solutions. researchgate.net The proposed mechanism involves the halide ions first adsorbing onto the positively charged metal surface. This creates an excess negative charge on the surface, which in turn facilitates the adsorption of the protonated organic inhibitor molecules through electrostatic attraction. This co-adsorption leads to a more stable and effective protective film than either component could form alone.
The adsorption of the complex of 8-hydroxyquinoline and NaCl has been found to follow the Langmuir isotherm, while the adsorption of 8-hydroxyquinoline alone follows the Temkin isotherm, indicating a change in the adsorption mechanism in the presence of halide ions. researchgate.net
Furthermore, synergistic effects have also been reported between quinoline quaternary ammonium (B1175870) salts and other surfactants, such as Gemini surfactants. researchgate.net The competitive and cooperative adsorption of these different molecules on the metal surface can lead to a denser and more resilient inhibitor film.
Given these precedents, it is reasonable to expect that the inhibitory performance of this compound could be substantially improved by formulating it with halide salts (e.g., KCl, NaCl) or specific surfactants. This approach could lead to highly effective corrosion-inhibiting systems for various industrial applications.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-(Ethylsulfanyl)quinoline-8-thiol |
| 5-(Hexylsulfanyl)quinoline-8-thiol |
| 5-alkoxymethyl-8-hydroxyquinoline |
| 1,2,4-triazole |
| 2-amino-5-alkyl-1,3,4-thiadiazole |
| 8-hydroxyquinoline |
| Quinoline quaternary ammonium salt |
| Gemini surfactant |
| Potassium Chloride (KCl) |
Future Directions and Emerging Research Avenues
Exploration of Chiral Derivatives for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. dntb.gov.ua Quinoline-based structures have been successfully employed as scaffolds for a variety of chiral ligands. researchgate.netthieme-connect.com The introduction of chirality to the 5-(decyclsulfanyl)quinoline-8-thiol framework could unlock its potential as a novel ligand for a range of asymmetric transformations.
Future research could focus on synthesizing chiral derivatives by introducing stereocenters into the decylsulfanyl moiety or by modifying the quinoline (B57606) ring. These new chiral ligands could then be evaluated in various metal-catalyzed asymmetric reactions. Based on the performance of other quinoline-based catalysts, potential areas of application include:
Asymmetric Carbon-Carbon Bond Formation: Reactions such as Michael additions and aldol (B89426) reactions are fundamental in organic synthesis. Chiral quinoline ligands have shown efficacy in these transformations. thieme-connect.com
Asymmetric Hydrogenation: The reduction of prochiral ketones and olefins is a key industrial process. Ruthenium and iridium complexes with chiral quinoline-based ligands have been investigated for asymmetric transfer hydrogenation and hydrogenation reactions. polyu.edu.hkmdpi.com
Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions are powerful tools for the construction of complex cyclic systems. Chiral quinoline-based Schiff base ligands have been applied in these reactions. thieme-connect.com
The electronic properties of substituents on the quinoline ring can significantly influence the enantioselectivity of the catalyzed reaction. polyu.edu.hk The interplay between the electron-donating or withdrawing nature of substituents and the steric bulk of the decylsulfanyl group would be a critical area of investigation.
Development of Novel Synthetic Strategies for Diversification of the Decylsulfanyl Moiety
The properties of 5-(decyclsulfanyl)quinoline-8-thiol are heavily influenced by the long alkyl chain of the decylsulfanyl group. Developing new synthetic methods to modify this moiety would allow for the fine-tuning of the compound's physical and chemical properties, such as solubility, lipophilicity, and self-assembly behavior.
Current synthetic strategies for quinoline derivatives often involve multi-component reactions or the functionalization of a pre-existing quinoline core. rsc.orgnih.gov Future research could adapt these methods to introduce a wider variety of functional groups into the decylsulfanyl chain. Potential strategies include:
Post-functionalization: Starting with a shorter-chain analogue, such as 5-(mercaptomethyl)quinoline-8-thiol, and using subsequent alkylation or other chain-extension reactions to introduce diverse functionalities at the terminus of the alkyl chain.
Click Chemistry: The introduction of an azide (B81097) or alkyne group at the end of the sulfanyl (B85325) chain would enable the use of click chemistry to attach a wide range of molecules, including polymers, biomolecules, or other functional units.
Grignard and Organolithium Reactions: For the synthesis of branched-chain derivatives, the use of organometallic reagents could be explored to create more complex and sterically hindered analogues.
The development of these synthetic routes would provide a library of related compounds, which would be invaluable for structure-activity relationship studies in various applications.
Advanced Functional Materials Based on Supramolecular Assemblies of the Compound
The ability of the quinoline-8-thiol moiety to form stable complexes with a wide range of metal ions is well-documented. scispace.com This chelating ability, combined with the potential for intermolecular interactions involving the decylsulfanyl chains, makes 5-(decyclsulfanyl)quinoline-8-thiol a promising building block for the construction of advanced functional materials through supramolecular assembly.
Future research in this area could explore:
Metal-Organic Frameworks (MOFs): The use of 5-(decyclsulfanyl)quinoline-8-thiol as an organic linker in the synthesis of MOFs could lead to materials with novel topologies and properties. The long alkyl chains could template the formation of porous structures with hydrophobic interiors, potentially useful for the selective adsorption of organic molecules.
Langmuir-Blodgett Films: The amphiphilic nature of the molecule, with a hydrophilic chelating head and a hydrophobic tail, makes it an ideal candidate for the formation of ordered monolayers at the air-water interface. These films could be transferred to solid substrates to create well-defined surfaces with potential applications in sensing and electronics.
Luminescent Materials: Many metal complexes of quinoline-8-thiol derivatives exhibit strong fluorescence. scispace.com The formation of supramolecular assemblies could modulate these photophysical properties, leading to materials with applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The aggregation state of the molecules, influenced by the decylsulfanyl chains, could have a significant impact on their emission characteristics.
Multi-Scale Computational Approaches for Predicting Macro-Scale Properties
Computational chemistry provides a powerful toolkit for understanding and predicting the properties of molecules and materials, thereby guiding experimental efforts. For a molecule like 5-(decyclsulfanyl)quinoline-8-thiol, a multi-scale modeling approach would be particularly beneficial.
Quantum Mechanics (QM): Density Functional Theory (DFT) calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of the molecule and its metal complexes. researchgate.net This can provide insights into its chelating behavior, redox potentials, and excited state properties, which are crucial for applications in catalysis and optoelectronics.
Molecular Dynamics (MD): MD simulations can model the behavior of larger systems, such as the self-assembly of the molecules in solution or at interfaces. researchgate.net This can be used to predict the structure of supramolecular aggregates, the formation of monolayers, and the interaction of the compound with other molecules or surfaces.
Quantitative Structure-Activity Relationship (QSAR): By generating a library of derivatives with modified decylsulfanyl moieties, QSAR models can be developed to correlate specific structural features with observed properties, such as catalytic activity or biological effects. nih.govmdpi.com This can accelerate the design of new compounds with optimized performance.
These computational approaches can provide a detailed understanding of the link between the molecular structure of 5-(decyclsulfanyl)quinoline-8-thiol and the macroscopic properties of materials derived from it.
Role in Advanced Energy Storage and Conversion Devices Beyond Photovoltaics
The search for new materials for energy storage and conversion is a major focus of current research. While quinoline derivatives have been explored in photovoltaics, their redox activity and ability to coordinate with transition metals suggest potential applications in other energy-related devices.
Future research could investigate the role of 5-(decyclsulfanyl)quinoline-8-thiol and its metal complexes in:
Batteries: The quinoline core can undergo reversible redox reactions, making it a potential candidate for use in organic radical batteries. The decylsulfanyl chain could be used to tune the solubility and stability of the active material in the electrolyte.
Supercapacitors: The high surface area of materials derived from supramolecular assemblies of this compound could be exploited in the fabrication of electrodes for electrochemical double-layer capacitors.
Electrocatalysis and Photocatalysis: Metal complexes of quinoline-8-thiol have been shown to be active in photocatalytic hydrogen evolution. wikipedia.org The specific electronic and steric properties of the 5-(decyclsulfanyl)quinoline-8-thiol ligand could lead to catalysts with improved efficiency and stability for various reactions, such as water splitting or CO2 reduction.
The combination of a redox-active core, a strong metal-chelating unit, and a long alkyl chain for modulating physical properties makes 5-(decyclsulfanyl)quinoline-8-thiol a versatile platform for the development of new materials for a range of energy applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Decylsulfanyl)quinoline-8-thiol, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step processes, such as functionalizing the quinoline core at the 5- and 8-positions. For example, the 8-thiol group can be introduced via nucleophilic substitution or thiol-ene reactions, while the decylsulfanyl chain may be appended using Suzuki-Miyaura cross-coupling or alkylation under controlled pH and temperature . Critical parameters include:
- Protection/deprotection strategies (e.g., using acetyl or tosyl groups to prevent undesired side reactions at the thiol site) .
- Purification : Column chromatography or crystallization to isolate the product from byproducts like unreacted thiols or alkylating agents .
- Reaction time and solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-containing reagents .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., shifts at δ 7.5–8.5 ppm for quinoline protons, δ 2.5–3.5 ppm for decylsulfanyl methylene groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects sulfur isotope patterns .
- X-ray crystallography : Resolves structural ambiguities, such as sulfur-metal coordination in chelation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorescence quenching mechanisms of thiolated quinoline derivatives?
- Methodological Answer : Discrepancies in fluorescence behavior (e.g., pH-dependent quenching vs. metal-induced effects) require systematic investigation:
- Control experiments : Compare fluorescence in metal-free buffers vs. solutions with Zn, Cu, or Fe to isolate metal interactions .
- Solvent effects : Test in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents to assess hydrogen bonding’s role .
- Computational modeling : DFT calculations predict electron density changes at the thiol and quinoline N sites upon metal binding .
Q. What methodologies assess the metal-chelating capacity of this compound, and how do structural modifications alter binding affinity?
- Methodological Answer :
- UV-Vis titration : Monitor absorbance shifts (e.g., ligand-to-metal charge transfer bands) to determine stability constants (log K) with transition metals .
- Job’s plot analysis : Identify stoichiometry (e.g., 1:1 or 2:1 ligand-metal complexes) .
- X-ray absorption spectroscopy (XAS) : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) in solid-state complexes .
- Substituent effects : Introducing electron-withdrawing groups (e.g., –NO) at the quinoline 2-position enhances metal affinity by increasing ligand acidity .
Q. How can experimental design optimize the selective detection of Zn using this compound in complex biological matrices?
- Methodological Answer :
- Masking agents : Use EDTA or cyclam to sequester interfering ions (e.g., Ca, Mg) while preserving Zn binding .
- Fluorescence lifetime imaging (FLIM) : Distinguish Zn-bound vs. free ligand in live cells by measuring nanosecond-scale decay kinetics .
- Microfluidic platforms : Integrate the ligand into lab-on-a-chip systems for real-time Zn monitoring in extracellular fluids .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of this compound under oxidative conditions?
- Methodological Answer : Variations in experimental conditions (e.g., oxygen levels, trace metal contamination) may explain discrepancies:
- Accelerated aging studies : Expose the compound to controlled O levels and quantify degradation products (e.g., sulfoxides) via HPLC-MS .
- Electrochemical analysis : Cyclic voltammetry identifies oxidation potentials linked to sulfur moiety instability .
- Additive screening : Antioxidants (e.g., BHT) or metal chelators (e.g., DTPA) can mitigate decomposition .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
